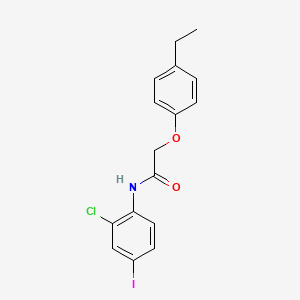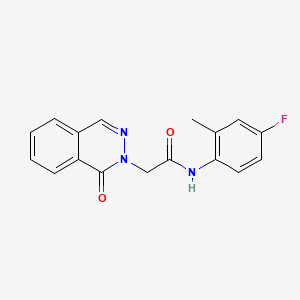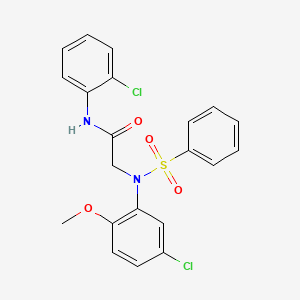![molecular formula C16H26N4O2S B6005071 2-{4-[1-(propylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6005071.png)
2-{4-[1-(propylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[1-(propylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective inhibitor of the protein kinase C (PKC) family, which makes it a promising tool for investigating the role of PKC in various biological processes. In
作用機序
2-{4-[1-(propylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine selectively inhibits the activity of this compound by binding to the catalytic domain of the enzyme. This binding prevents the activation of this compound by diacylglycerol and other activators, thus blocking downstream signaling pathways that rely on this compound activity.
Biochemical and Physiological Effects:
The inhibition of this compound by this compound has been shown to have various biochemical and physiological effects. For example, in cancer cells, this compound inhibition by this compound has been shown to induce apoptosis and inhibit cell proliferation. In diabetic animal models, this compound inhibition has been shown to improve insulin sensitivity and reduce hyperglycemia. In neurological disorders, this compound inhibition has been shown to have neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
One of the main advantages of 2-{4-[1-(propylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine is its selectivity for this compound, which allows for targeted inhibition of this enzyme. This selectivity also reduces the likelihood of off-target effects and toxicity. However, one limitation of this compound is its relatively low potency, which may require higher concentrations for effective inhibition of this compound.
将来の方向性
There are several future directions for research on 2-{4-[1-(propylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine. One area of interest is the development of more potent this compound inhibitors based on this compound. Another area of research is the investigation of the role of this compound in various diseases and the development of targeted therapies based on this compound inhibition. Additionally, the use of this compound in combination with other drugs or therapies may enhance its effectiveness and reduce potential side effects.
合成法
The synthesis of 2-{4-[1-(propylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine involves a series of chemical reactions. The starting materials are 1-(propylsulfonyl)-3-pyrrolidine and 1-(4-chlorobutyl)-4-piperidinone. These two compounds are reacted together in the presence of a base, such as potassium carbonate, to form the intermediate 4-[1-(propylsulfonyl)-3-pyrrolidinyl]-1-piperidinone. This intermediate is then reacted with 2-chloropyrimidine in the presence of a base and a palladium catalyst to form the final product, this compound.
科学的研究の応用
2-{4-[1-(propylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine has been used extensively in scientific research to investigate the role of this compound in various biological processes. This compound is a family of enzymes that play a crucial role in cell signaling, and dysregulation of this compound has been implicated in various diseases, including cancer, diabetes, and neurological disorders. The selective inhibition of this compound by this compound allows researchers to study the specific role of this compound in these diseases and develop targeted therapies.
特性
IUPAC Name |
2-[4-(1-propylsulfonylpyrrolidin-3-yl)piperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2S/c1-2-12-23(21,22)20-11-6-15(13-20)14-4-9-19(10-5-14)16-17-7-3-8-18-16/h3,7-8,14-15H,2,4-6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVOBTNRRUZOFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(C1)C2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(1-cyclopentyl-2-pyrrolidinyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2-thiophenecarboxamide](/img/structure/B6004989.png)
![2-(4-methoxyphenyl)-3,5-dimethyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6004990.png)

![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(4-pyridinyl)propanamide](/img/structure/B6005022.png)
![2-[(4-ethoxyphenyl)amino]-8-methyl-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B6005026.png)
![2-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6005036.png)
![N-methyl-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6005037.png)
![methyl 2,2-dimethyl-4,6-dioxo-5-{[(2-phenylethyl)amino]methylene}cyclohexanecarboxylate](/img/structure/B6005041.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-thiophenesulfonamide](/img/structure/B6005046.png)

![N-(4-fluorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6005049.png)
![methyl N-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}methioninate](/img/structure/B6005052.png)

![1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(3-methoxyphenyl)piperidine](/img/structure/B6005061.png)